ルカパリブ

概要

説明

ルカパリブは、ルブラカというブランド名で販売されているポリ(ADPリボース)ポリメラーゼ(PARP)阻害剤であり、抗がん剤として使用されます。これは、DNA修復酵素ポリ(ADPリボース)ポリメラーゼ-1(PARP-1)を標的とする初の医薬品である。 ルカパリブは経口投与され、主に卵巣がんと前立腺がんの治療に使用されます .

科学的研究の応用

Rucaparib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying PARP inhibition and DNA repair mechanisms. In biology, rucaparib is used to investigate the role of PARP enzymes in cellular processes and disease states .

In medicine, rucaparib is primarily used for the treatment of ovarian and prostate cancers. It has shown significant efficacy in patients with BRCA mutations, making it a valuable therapeutic option for these conditions . Additionally, rucaparib is being explored for its potential use in other cancer types and combination therapies .

作用機序

ルカパリブは、PARP-1、PARP-2、PARP-3など、PARP酵素の活性を阻害することによって効果を発揮します。これらの酵素は、一本鎖切断の修復を促進することによって、DNA修復において重要な役割を果たします。 PARPの活性を阻害することで、ルカパリブはDNA損傷の修復を防ぎ、DNA切断の蓄積をもたらし、最終的に細胞死につながります .

ルカパリブの作用機序は、BRCA1またはBRCA2変異など、相同組換え欠損を有する癌細胞において特に有効です。 この合成致死は、正常細胞を保護しながら、癌細胞に対して選択的な細胞毒性を発揮します .

将来の方向性

生化学分析

Cellular Effects

Rucaparib has significant effects on various types of cells and cellular processes. It primarily targets cancer cells with homologous recombination deficiency, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP enzymes, Rucaparib disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and cell death . This inhibition also affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing tumor growth and proliferation .

Molecular Mechanism

The molecular mechanism of Rucaparib involves the inhibition of PARP enzymes, which play a critical role in DNA repair. By binding to the catalytic domain of PARP-1, PARP-2, and PARP-3, Rucaparib prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks . In cells with BRCA1 or BRCA2 mutations, this accumulation of DNA damage results in cell death through synthetic lethality. Additionally, Rucaparib may also affect other cellular processes, such as gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rucaparib have been observed to change over time. Rucaparib has moderate oral bioavailability and can be dosed with or without food . Steady-state plasma concentrations are achieved after continuous twice-daily dosing for a week . Over time, Rucaparib accumulates in plasma, leading to increased exposure and potential long-term effects on cellular function . The stability and degradation of Rucaparib have been studied, with a mass balance analysis indicating almost complete dose recovery over 12 days .

Dosage Effects in Animal Models

The effects of Rucaparib vary with different dosages in animal models. Higher doses of Rucaparib have been associated with increased tumor growth inhibition and reduced PAR levels in mouse plasma and tumors . Higher exposure to Rucaparib is also associated with increased toxicity, particularly hematological toxicity . In animal models, dose-dependent changes in clinical efficacy and safety endpoints have been observed, highlighting the importance of optimizing dosage to balance efficacy and toxicity .

Metabolic Pathways

Rucaparib is metabolized through various pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation . Seven metabolites have been identified, with M324 being the most abundant . Rucaparib is eliminated through both metabolism and excretion, with renal and hepatic excretion as the primary routes . The metabolic pathways of Rucaparib involve interactions with enzymes such as cytochrome P450 (CYP) 1A2, CYP3As, CYP2C9, and CYP2C19 .

Transport and Distribution

Rucaparib is transported and distributed within cells and tissues through various mechanisms. In vitro studies have shown that Rucaparib inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 . The steady-state volume of distribution of Rucaparib ranges from 113 to 262 liters following a single intravenous dose . In human plasma, Rucaparib exhibits 70% protein binding at therapeutic concentrations . These transport and distribution mechanisms influence the localization and accumulation of Rucaparib within cells and tissues.

Subcellular Localization

The subcellular localization of Rucaparib is primarily within the nucleus, where it exerts its effects on DNA repair mechanisms. By inhibiting PARP enzymes, Rucaparib prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death . The subcellular localization of Rucaparib is influenced by its interactions with PARP enzymes and other biomolecules involved in DNA repair .

準備方法

合成経路および反応条件

ルカパリブは、いくつかの中間体を伴う多段階プロセスによって合成されます。主なステップには、コア構造の形成と、最終化合物を得るための官能基修飾が含まれます。 このプロセスは通常、ジエチルエーテル、エチルトート-ブチルエーテル、テトラヒドロフランなどのエーテル溶媒の使用を伴います .

工業生産方法

ルカパリブの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには、反応を促進し、所望の生成物を達成するために、特定の触媒と試薬を使用することが含まれます。 最終生成物は、その後精製され、医薬的に許容される形態に製剤化されます .

化学反応の分析

反応の種類

ルカパリブは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、所望の薬理学的特性を得るための合成と修飾に不可欠です .

一般的な試薬および条件

ルカパリブの合成に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応は通常、特定の温度やpHレベルなどの制御された条件下で行われ、所望の結果が得られるようにします .

生成される主要な生成物

ルカパリブを含む反応から生成される主要な生成物には、その中間体と最終的な活性医薬品成分が含まれます。 これらの生成物は、治療用としての適合性を確認するために、特徴付けられ、精製されます .

科学研究への応用

ルカパリブは、化学、生物学、医学、産業の分野において、広範囲にわたる科学研究への応用を持っています。化学において、ルカパリブはPARP阻害とDNA修復機構を研究するためのモデル化合物として使用されます。 生物学において、ルカパリブは、細胞プロセスと疾患状態におけるPARP酵素の役割を調査するために使用されます .

医学において、ルカパリブは主に卵巣がんと前立腺がんの治療に使用されます。 BRCA変異を持つ患者において、顕著な有効性が示されており、これらの病態に対する貴重な治療選択肢となっています . さらに、ルカパリブは、他の癌種と併用療法における潜在的な使用についても調査されています .

類似化合物との比較

これらの化合物は、同様の作用機序を共有していますが、薬物動態特性と臨床応用が異なります .

類似化合物

オラパリブ: 卵巣がんと乳がんの治療に使用されるもう1つのPARP阻害剤。

ルカパリブの独自性

ルカパリブの独自性は、特定の薬物動態プロファイルと、卵巣がんと前立腺がんの両方を治療する有効性にあります。 BRCA変異を持つ癌細胞を標的とする能力は、これらの病態に利用可能な治療選択肢に貴重な追加をもたらします .

特性

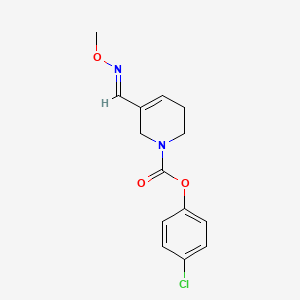

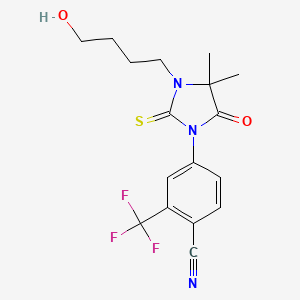

IUPAC Name |

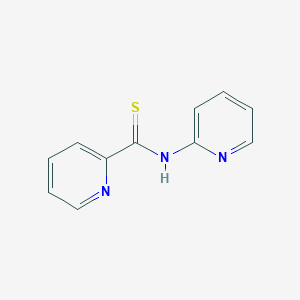

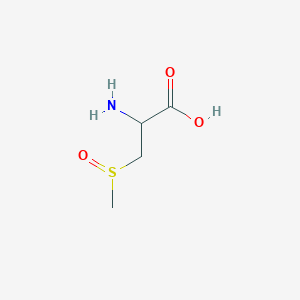

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMABYWSNWIZPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182563 | |

| Record name | Rucaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death. | |

| Record name | Rucaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

283173-50-2 | |

| Record name | Rucaparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rucaparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rucaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rucaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUCAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。